N-Methyl-3-(piperidin-1-ylsulfonyl)pyridin-4-amine
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Overview
Description
N-Methyl-3-(piperidin-1-ylsulfonyl)pyridin-4-amine is a chemical compound with the molecular formula C11H17N3O2S and a molecular weight of 255.34 g/mol . This compound is part of the piperidine derivatives, which are known for their significant roles in the pharmaceutical industry . Piperidine derivatives are present in more than twenty classes of pharmaceuticals and are essential for designing drugs .
Preparation Methods
The synthesis of N-Methyl-3-(piperidin-1-ylsulfonyl)pyridin-4-amine involves several steps. One common method includes the reaction of 4-chloropyridine with piperidine in the presence of a base to form 4-(piperidin-1-yl)pyridine. This intermediate is then reacted with methylsulfonyl chloride to yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
N-Methyl-3-(piperidin-1-ylsulfonyl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
N-Methyl-3-(piperidin-1-ylsulfonyl)pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of N-Methyl-3-(piperidin-1-ylsulfonyl)pyridin-4-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-Methyl-3-(piperidin-1-ylsulfonyl)pyridin-4-amine can be compared with other similar compounds, such as:
3-Methyl-N-(pyridin-4-yl)pyridin-4-amine: This compound has a similar structure but with a methyl group instead of the piperidine moiety.
3-Nitro-N-(pyridin-4-yl)pyridin-4-amine: This derivative contains a nitro group, which significantly alters its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H17N3O2S |
---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
N-methyl-3-piperidin-1-ylsulfonylpyridin-4-amine |
InChI |
InChI=1S/C11H17N3O2S/c1-12-10-5-6-13-9-11(10)17(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3,(H,12,13) |
InChI Key |
TXGORQMOWFAXBL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=NC=C1)S(=O)(=O)N2CCCCC2 |
Origin of Product |
United States |
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